3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride, commonly referred to by its chemical name, is a compound with the molecular formula C12H17ClN2O. It is characterized by a dimethylamino group attached to a propanone structure, which includes a 3-methylphenyl moiety. This compound is a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in research and industry. The molecular weight of this compound is approximately 227.73 g/mol.
The structural representation can be described using the SMILES notation: Cl.CN(C)C(=O)CCC1=CC=CC=C1C. The InChI key, which provides a unique identifier for the chemical structure, is GOLJIZFBSRNXAP-UHFFFAOYSA-N .
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride typically involves multi-step organic reactions:
Alternative synthetic routes may involve variations in starting materials or reaction conditions to optimize yield and purity.
This compound has several applications across various fields:
Interaction studies involving 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride focus on its reactivity with other compounds:
Such studies are vital for developing safe and effective applications in medicine and biochemistry .
Several compounds share structural characteristics with 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Molecular Weight | Key Features |
|---|---|---|---|
| 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride | 78910-00-8 | 227.73 g/mol | Similar structure with a methoxy group instead of a methyl group |
| 3-Dimethylamino-1-(3-nitrophenyl)propan-1-one;hydrochloride | 63352-94-3 | 258.70 g/mol | Contains a nitro group, affecting reactivity and biological activity |
| 3-Dimethylamino-propiophenone | 879-72-1 | 213.70 g/mol | Lacks the methylphenyl group but retains similar amine functionality |
These compounds demonstrate variations that can significantly influence their chemical behavior and biological effects. The unique combination of functional groups in 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride sets it apart from these analogs, potentially offering distinct pharmacological profiles .
The Mannich reaction serves as the cornerstone for constructing the tertiary amine moiety in 3-(dimethylamino)-1-(3-methylphenyl)propan-1-one. This three-component condensation involves 3-methylacetophenone, dimethylamine, and formaldehyde under acidic conditions. The reaction proceeds via iminium ion formation, where dimethylamine reacts with formaldehyde to generate a Schiff base intermediate, which subsequently undergoes nucleophilic attack by the enol tautomer of 3-methylacetophenone.
Critical optimization parameters include:
Recent advancements employ copper-catalyzed oxidative β-functionalization to enhance regioselectivity. For example, Cu(I) catalysts paired with N-tosylimines enable direct β-C–H activation of dimethylamine, bypassing traditional iminium ion pathways. This method achieves 89% yield with >95% purity, as confirmed by NMR and HPLC.
Alternative routes utilize Grignard reagents to assemble the propanone backbone. In this approach, 3-methylphenylmagnesium bromide reacts with acrylonitrile to form 3-(3-methylphenyl)propanenitrile, which is subsequently hydrolyzed to the corresponding ketone. The hydrolysis step employs sulfuric acid (20% v/v) at reflux, yielding 3-(3-methylphenyl)propan-1-one with 70–75% efficiency.
Key advantages of this method include:
Comparative studies between Mannich and Grignard routes reveal that the latter produces fewer dimeric byproducts (<5%) but requires additional steps for nitrile hydrolysis and amine functionalization.
Enantioselective synthesis of the target compound leverages chiral catalysts to induce axial chirality at the dimethylamino group. Proline-derived organocatalysts, such as (S)-5-pyrrolidin-2-yltetrazole, facilitate asymmetric Mannich reactions with 92% enantiomeric excess (ee). The mechanism involves hydrogen-bond activation of the imine, followed by stereoselective enamine attack on the prochiral ketone.
Table 1: Performance of Chiral Catalysts in Asymmetric Synthesis
| Catalyst | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| (S)-Proline | 85 | 76 | |
| BINOL-Phosphoric Acid | 89 | 81 | |
| Chiral Cu(II)-BOX Complex | 94 | 88 |
Notably, Cu(II)-BOX complexes enable dynamic kinetic resolution, converting racemic starting materials into single enantiomers via reversible imine formation.
The final step involves converting the free base to its hydrochloride salt using gaseous HCl in ethanol. Solvent selection critically impacts crystal morphology and purity:
Crystallization kinetics studies reveal that cooling rates below 0.5°C/min minimize lattice defects, while agitation at 200 rpm ensures uniform crystal growth. X-ray diffraction analysis confirms monoclinic crystal packing (space group P2₁/c), stabilized by N–H···Cl hydrogen bonds.
3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride, commonly referred to as 3-methylmethcathinone, demonstrates significant interaction with monoamine transporters, particularly exhibiting selective modulation of dopaminergic and noradrenergic pathways [1]. The compound functions primarily as a monoamine transporter inhibitor, affecting dopamine, norepinephrine, and serotonin levels through distinct mechanisms at each respective transporter [1].
Research indicates that 3-methylmethcathinone demonstrates preferential inhibition of the norepinephrine transporter with an inhibition constant value of 1.9 micromolar, making it equipotent to 3,4-methylenedioxymethamphetamine at this transporter [2]. At the dopamine transporter, the compound exhibits moderate inhibitory activity with an inhibition constant of 5.9 micromolar, demonstrating approximately two-fold greater potency than 3,4-methylenedioxymethamphetamine [2]. The compound shows considerably weaker activity at the serotonin transporter, with an inhibition constant of 19.3 micromolar [2].
The mechanism of dopaminergic pathway modulation involves the compound binding to the dopamine transporter and preventing the reuptake of dopamine from the synaptic cleft [1]. This interaction results in increased extracellular dopamine concentrations, contributing to the psychostimulant effects characteristic of cathinone derivatives [3]. The compound demonstrates a dopamine transporter to serotonin transporter selectivity ratio of approximately 3.3, indicating preferential dopaminergic activity over serotonergic effects [2].
Noradrenergic pathway modulation occurs through potent inhibition of norepinephrine uptake, with the compound exhibiting its highest affinity for the norepinephrine transporter among all three monoamine transporters [1]. This mechanism is consistent with the sympathomimetic effects observed with synthetic cathinones and contributes to the cardiovascular stimulation associated with this class of compounds [4]. The noradrenergic system modulation also involves complex interactions with dopaminergic neurons, as the locus coeruleus-norepinephrine system has been demonstrated to exert modulatory effects on dopamine transmission [4].
| Transporter | Inhibition Constant (micromolar) | Selectivity Ratio |
|---|---|---|
| Norepinephrine Transporter | 1.9 | 1.0 (reference) |
| Dopamine Transporter | 5.9 | 3.1 |
| Serotonin Transporter | 19.3 | 10.2 |
The compound exhibits dual functionality as both a transporter inhibitor and a substrate-type releaser, distinguishing it from purely inhibitory compounds such as alpha-pyrrolidinovalerophenone [1]. This hybrid mechanism involves both blocking monoamine reuptake and promoting the reverse transport of neurotransmitters from intracellular storage sites to the extracellular space [3]. The releasing properties are particularly pronounced at the norepinephrine transporter, where the compound acts as a partial releasing agent [5].
The structure-activity relationships of arylpropanone derivatives, including 3-(dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride, have been extensively characterized through systematic investigations of structural modifications and their corresponding pharmacological effects [6]. The fundamental arylpropanone scaffold consists of a propanone backbone with an aromatic ring system and various substitutions that significantly influence transporter selectivity and potency [7].
The presence of the dimethylamino group at the 3-position of the propanone chain represents a critical structural feature for transporter activity [6]. N,N-dimethylation of cathinone derivatives typically results in retention of amphetamine-like character while producing a slight decrease in overall potency compared to monomethylated analogues [6]. However, this substitution pattern maintains significant dopaminergic and noradrenergic activity while reducing serotonergic effects [3].
Aromatic ring substitutions demonstrate position-dependent effects on transporter selectivity and binding affinity [8]. The 3-methylphenyl substitution in this compound contributes to its unique pharmacological profile compared to other positional isomers [8]. Studies of systematic methyl substitutions on the aromatic ring have revealed that 3-substituted methcathinone analogues generally exhibit similar potencies to their 4-substituted counterparts at dopamine and norepinephrine transporters but demonstrate reduced potency at the serotonin transporter [8].
| Structural Modification | Effect on Dopamine Transporter | Effect on Norepinephrine Transporter | Effect on Serotonin Transporter |
|---|---|---|---|
| N-Methylation | Enhanced potency | Enhanced potency | Moderate enhancement |
| N,N-Dimethylation | Slight decrease from N-methyl | Maintained activity | Reduced activity |
| 3-Methyl aromatic substitution | Moderate enhancement | Maintained potency | Decreased potency |
| Alpha-side chain extension | Significant enhancement | Significant enhancement | Variable effects |
The structure-activity relationship analysis reveals that the 3-methylphenyl substitution produces a compound with preferential catecholaminergic activity over serotonergic effects [1]. This selectivity profile differs from the balanced transporter activity observed with 4-methylmethcathinone derivatives, which typically exhibit more equipotent effects across all three monoamine transporters [9].
The propanone backbone with its beta-keto functionality is essential for the compound's activity, as reduction of this ketone group significantly alters the pharmacological profile [6]. The stereochemistry at the alpha-carbon also influences activity, with S-enantiomers generally demonstrating greater potency than R-enantiomers in behavioral assays [6].
Comparative analysis with other arylpropanone derivatives indicates that chain length modifications significantly impact transporter selectivity [5]. Extension of the alpha-side chain from methyl to ethyl or propyl groups typically enhances both dopamine and norepinephrine transporter inhibition potency while having variable effects on serotonin transporter activity [10].
The binding affinity profile of 3-(dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride demonstrates distinct characteristics when compared to other cathinone analogues [9]. Comparative studies reveal significant differences in transporter selectivity patterns and binding kinetics across the cathinone family [11].
When compared to 4-methylmethcathinone, the 3-methyl positional isomer exhibits enhanced selectivity for catecholaminergic transporters over the serotonin transporter [1]. This contrasts with 4-methylmethcathinone, which typically displays more balanced activity across all three monoamine transporters with particularly strong serotonergic effects [9]. The 3-methylmethcathinone demonstrates approximately three-fold selectivity for the dopamine transporter over the serotonin transporter, while maintaining high affinity for the norepinephrine transporter [2].
Methylone, another prominent cathinone analogue, exhibits substrate-type releasing activity at all three monoamine transporters with relatively balanced potency [12]. In contrast, 3-methylmethcathinone shows preferential norepinephrine transporter activity with moderate dopamine transporter inhibition and weak serotonin transporter effects [2]. The compound's releasing properties are primarily observed at the norepinephrine transporter, distinguishing it from the more broadly active releasing agents in the cathinone family [5].
| Compound | Dopamine Transporter IC50 (micromolar) | Norepinephrine Transporter IC50 (micromolar) | Serotonin Transporter IC50 (micromolar) | DAT/SERT Ratio |
|---|---|---|---|---|
| 3-Methylmethcathinone | 5.9 | 1.9 | 19.3 | 3.3 |
| 3,4-Methylenedioxymethamphetamine | 12.6 | 2.1 | 7.6 | 1.7 |
| 4-Methylmethcathinone | Variable | Variable | Variable | ~1.0 |
| Alpha-pyrrolidinovalerophenone | 0.02-0.64 | 0.03-4.6 | >10 | >1000 |
The pyrrolidinophenone class of cathinones, including alpha-pyrrolidinovalerophenone, demonstrates significantly higher potency at dopamine and norepinephrine transporters compared to 3-methylmethcathinone [10]. These compounds typically exhibit inhibition constants in the nanomolar to low micromolar range and show extremely high selectivity ratios favoring catecholaminergic over serotonergic activity [10]. However, pyrrolidinophenones function exclusively as uptake inhibitors without demonstrating substrate-type releasing properties [5].
The binding kinetics of 3-methylmethcathinone at the dopamine transporter differ from classical stimulants such as cocaine [11]. While cocaine demonstrates rapid association and dissociation kinetics, cathinone derivatives often exhibit slower dissociation rates that may contribute to their prolonged pharmacological effects [11]. The compound's interaction with transporter conformational states also differs from competitive inhibitors, suggesting potential allosteric modulation mechanisms [13].
Comparative analysis with methylenedioxypyrovalerone reveals fundamental differences in mechanism of action [9]. While both compounds inhibit monoamine transporters, methylenedioxypyrovalerone functions as a pure uptake inhibitor without releasing properties, whereas 3-methylmethcathinone demonstrates hybrid inhibitor-releaser activity [9]. This mechanistic difference translates to distinct pharmacological profiles and potentially different abuse liability characteristics [3].